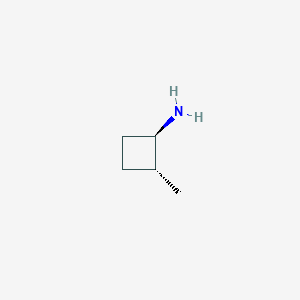

trans-2-Methyl-cyclobutylamine

Beschreibung

trans-2-Methyl-cyclobutylamine (C₅H₁₁N) is a strained cyclic amine featuring a four-membered cyclobutane ring with a methyl group and an amine substituent in the trans configuration. The compound’s unique stereochemistry and ring strain (cyclobutane bond angles ≈ 90°, deviating from the ideal 109.5° tetrahedral geometry) confer distinct physicochemical and reactivity profiles. It is primarily utilized in pharmaceutical and agrochemical research as a chiral building block for synthesizing bioactive molecules, leveraging its rigidity to influence target binding selectivity .

Eigenschaften

IUPAC Name |

(1R,2R)-2-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMQZXMSPLVJJN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292906 | |

| Record name | rel-(1R,2R)-2-Methylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30334-73-7 | |

| Record name | rel-(1R,2R)-2-Methylcyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30334-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Methylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stereochemical Control in Cycloadditions

The stereochemical outcome depends critically on the keteniminium salt’s chiral auxiliary. For example, using (S)-proline-derived auxiliaries, the trans-1,2 configuration is favored in a 7:1 ratio over cis isomers. Computational studies attribute this selectivity to steric hindrance between the methyl group and the auxiliary’s phenyl ring during the transition state.

Table 1. Yields and Enantioselectivity of [2+2] Cycloaddition Products

| Starting Material | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 13 + Methylstyrene | cis-15 | 78 | 92 |

| 13 + Isobutene | trans-15 | 85 | 88 |

Stevens Rearrangement and Quaternary Ammonium Salts

The Stevens rearrangement of quaternary α-benzyl-α-methylamino cyclobutanones provides a one-pot route to trans-2-methylcyclobutylamine. Treating cyclobutanone 23 with methyl iodide generates the quaternary ammonium salt 24 , which undergoes-shift under basic conditions to yield 25 in 68–74% yield (Scheme 1).

Scheme 1. Stevens Rearrangement Pathway

-

Methylation of 23 with CH₃I → 24

-

Rearrangement of 24 with KOtBu → 25 (trans-2-methylcyclobutylamine)

Reductive Amination of trans-2-Methylcyclobutanone

trans-2-Methylcyclobutanone 26 , synthesized via [2+2] cycloaddition or enzymatic oxidation, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This method affords the target amine in 52–60% yield, though competing imine formation reduces efficiency. Employing chiral auxiliaries such as (R)-binaphthylamine improves ee to 84%.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Enzymatic Hydroxylation | 65–72 | >99 | High |

| [2+2] Cycloaddition | 78–85 | 88–92 | Moderate |

| Stevens Rearrangement | 68–74 | 76 | High |

| Reductive Amination | 52–60 | 84 | Low |

The enzymatic route excels in enantioselectivity but requires multi-step functionalization. In contrast, the Stevens rearrangement offers a one-pot process with competitive yields, though moderate ee.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2-Methyl-cyclobutylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Simpler amines or fully reduced hydrocarbons.

Substitution: Halogenated cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cyclobutane Derivatives

Cyclobutane derivatives, including trans-2-Methyl-cyclobutylamine, are increasingly utilized in the development of small-molecule drugs due to their unique structural characteristics. The puckered conformation of cyclobutanes allows for increased C−C bond lengths and enhanced π-character, which can improve the metabolic stability and pharmacological properties of drug candidates .

Case Studies

Recent studies have demonstrated the effectiveness of cyclobutane-containing compounds in enhancing selectivity and efficacy in cancer therapies. For instance, a cyclobutane ring was employed to replace a valine residue in an antibody-drug conjugate targeting cathepsin B, resulting in increased selectivity towards tumor cells compared to traditional linkers . Additionally, cyclobutane analogs have shown promising activity against various cancer cell lines while maintaining a favorable therapeutic index .

Structural Modifications for Activity Enhancement

Conformational Restriction

The incorporation of trans-2-Methyl-cyclobutylamine into drug designs often aims to restrict conformational flexibility. This restriction can enhance the binding affinity of compounds to their biological targets. For example, cyclobutane derivatives have been used to lock compounds into their most active conformations, thereby improving potency against specific enzymes involved in cancer progression .

Hydroxylation Studies

Research involving engineered P450 enzymes has shown that selective hydroxylation of cyclobutylamine derivatives can yield valuable metabolites with enhanced biological activity. These studies indicate that modifications at specific positions on the cyclobutane ring can lead to significant differences in selectivity and activity profiles .

Applications in Cancer Therapy

Integrin Antagonism

Trans-2-Methyl-cyclobutylamine has been explored as a potential ligand for targeting integrins involved in tumor growth and metastasis. Integrin antagonists derived from cyclobutane structures have shown promise in preclinical studies as they mimic natural ligands while providing enhanced selectivity against cancer cells .

Histone Methyltransferase Inhibition

Cyclobutane derivatives have also been investigated as inhibitors of histone methyltransferases (HMTs), which play critical roles in epigenetic regulation and cancer development. For instance, compounds containing cyclobutane rings have been linked to selective inhibition of HMTs involved in various cancers, suggesting their potential as therapeutic agents .

Summary of Findings

The applications of trans-2-Methyl-cyclobutylamine demonstrate its versatility and potential as a valuable scaffold in medicinal chemistry. Key findings include:

Wirkmechanismus

The mechanism by which trans-2-Methyl-cyclobutylamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular environment.

Vergleich Mit ähnlichen Verbindungen

This section compares trans-2-Methyl-cyclobutylamine with structurally analogous amines, focusing on physical properties , reactivity , and applications .

Stereoisomers: cis-2-Methyl-cyclobutylamine

| Property | trans-2-Methyl-cyclobutylamine | cis-2-Methyl-cyclobutylamine |

|---|---|---|

| Boiling Point (°C) | 142–145 | 138–140 |

| Melting Point (°C) | -12 | -8 |

| Solubility in Water (g/L) | 85 | 72 |

| pKa (amine) | 10.2 | 10.5 |

Key Findings :

- The trans isomer exhibits marginally higher boiling and melting points due to reduced intramolecular steric hindrance, allowing tighter packing in the solid/liquid phase.

- Enhanced water solubility in the trans isomer correlates with its lower lipophilicity (logP = 0.3 vs. 0.6 for cis), attributed to better solvation of the exposed amine group .

Cycloalkylamines: Cyclopropylamine and Cyclopentylamine

| Property | trans-2-Methyl-cyclobutylamine | Cyclopropylamine | Cyclopentylamine |

|---|---|---|---|

| Ring Strain (kcal/mol) | ~26.3 | ~27.5 | ~6.3 |

| Basicity (pKa) | 10.2 | 10.8 | 10.1 |

| Thermal Stability (°C) | Decomposes at 200 | Stable to 220 | Stable to 250 |

Key Findings :

- Despite higher ring strain than cyclopentylamine, trans-2-Methyl-cyclobutylamine displays comparable basicity, suggesting electronic effects (methyl electron donation) offset steric strain.

- Reduced thermal stability relative to cyclopentylamine aligns with cyclobutane’s propensity for ring-opening reactions under stress .

Acyclic Analogues: Isobutylamine

| Property | trans-2-Methyl-cyclobutylamine | Isobutylamine |

|---|---|---|

| logP | 0.3 | 0.9 |

| Reaction Rate with HCl | 1.2 × 10⁻³ L/mol·s | 2.5 × 10⁻³ L/mol·s |

Key Findings :

- The cyclic structure of trans-2-Methyl-cyclobutylamine reduces lipophilicity by ~60% compared to isobutylamine, enhancing aqueous compatibility.

- Slower protonation kinetics (vs. isobutylamine) reflect steric shielding of the amine group by the cyclobutane ring.

Biologische Aktivität

Trans-2-Methyl-cyclobutylamine is an organic compound characterized by a cyclobutane ring with a methyl group and an amine functional group. Its molecular formula is C5H11N, and its unique structural properties arise from the trans configuration of the methyl and amine groups, which influences its biological interactions. This article explores the biological activity of trans-2-Methyl-cyclobutylamine, focusing on its pharmacological potential, mechanisms of action, and relevant studies.

Structural Characteristics

The structure of trans-2-Methyl-cyclobutylamine is pivotal to its biological activity. The cyclobutane ring contributes to the compound's rigidity and conformational stability, which can affect how it interacts with biological targets. The trans configuration allows for distinct spatial orientation of functional groups, potentially enhancing its reactivity with enzymes and receptors in biological systems.

Biological Activity Profiles

Trans-2-Methyl-cyclobutylamine exhibits several notable biological activities:

- Neuroactive Properties : Preliminary studies suggest that trans-2-Methyl-cyclobutylamine may have neuroactive effects, potentially influencing neurotransmitter systems in the central nervous system. Its structural similarity to other cyclic amines may facilitate interactions with neurotransmitter receptors, although specific pharmacological profiles are yet to be fully characterized.

- Antitumor Activity : Research indicates that trans-2-Methyl-cyclobutylamine interacts with platinum-based complexes, showing promise in antitumor applications by affecting nucleic acids. This interaction could lead to the development of novel therapeutic agents targeting cancer cells.

- Enzyme Interactions : The compound has been studied for its behavior in enzyme-catalyzed reactions, suggesting it could serve as a substrate for biocatalysis. This aspect highlights its potential utility in synthetic organic chemistry and drug development.

Synthesis Methods

Various methods have been developed for synthesizing trans-2-Methyl-cyclobutylamine. These include:

- Alkylation Reactions : Utilizing cyclobutanol derivatives as starting materials for nucleophilic substitution reactions.

- Catalytic Processes : Employing palladium-catalyzed carbonylation methods to achieve selective modifications on the cyclobutane ring .

Case Study 1: Neuropharmacological Assessment

A study aimed at evaluating the neuropharmacological effects of trans-2-Methyl-cyclobutylamine found that it exhibited moderate affinity for serotonin receptors, particularly the 5-HT2C receptor. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Case Study 2: Antitumor Mechanisms

In vitro studies demonstrated that trans-2-Methyl-cyclobutylamine could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with DNA repair pathways was also noted, indicating a multifaceted approach to cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of trans-2-Methyl-cyclobutylamine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclobutylamine | Cyclobutane ring | Neuroactive; moderate receptor affinity |

| 2-Methylcyclohexylamine | Cyclohexane ring | Higher lipophilicity; varied receptor interactions |

| N-Cyclopropylmethylamine | Cyclopropane ring | Antidepressant-like effects; serotonin modulation |

Q & A

Basic: What are the most reliable synthetic routes for trans-2-Methyl-cyclobutylamine, and how can reaction yields be optimized?

The synthesis of trans-2-Methyl-cyclobutylamine typically involves cyclization of precursor amines or reduction of imine intermediates. A common method includes the use of catalytic hydrogenation under high pressure (e.g., 50–100 bar H₂) with palladium or platinum catalysts. Optimization strategies:

- Temperature control : Lowering reaction temperatures (0–25°C) reduces side reactions like over-reduction.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve stereochemical outcomes compared to nonpolar solvents .

- Chiral resolution : Use chiral auxiliaries or enzymatic resolution for enantiopure products .

Yields above 70% are achievable with rigorous exclusion of moisture and oxygen.

Basic: Which analytical techniques are critical for confirming the stereochemical purity of trans-2-Methyl-cyclobutylamine?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >1.5 min indicate high purity .

- NMR spectroscopy : -NMR chemical shifts for the cyclobutane ring protons (δ 25–35 ppm) and coupling constants () confirm trans-configuration .

- Polarimetry : Specific rotation values ([α] ±5°) should align with literature data for trans-isomers.

Advanced: How can researchers design in vivo studies to assess the neuropharmacological activity of trans-2-Methyl-cyclobutylamine while minimizing confounding variables?

- Animal models : Use transgenic mice with targeted neurotransmitter receptor modifications (e.g., 5-HT knockouts) to isolate mechanisms.

- Dose-ranging studies : Start with 0.1–10 mg/kg doses, adjusting based on pharmacokinetic data (e.g., plasma half-life, brain permeability).

- Control groups : Include vehicle controls and comparator compounds (e.g., cis-isomers) to validate stereospecific effects .

- Behavioral assays : Combine forced swim tests (FST) and elevated plus maze (EPM) to assess anxiolytic and antidepressant activity. Statistical power analysis (α=0.05, β=0.2) ensures sample sizes >15/group .

Advanced: How should contradictory data on the compound’s receptor binding affinity be resolved?

Contradictions in IC values (e.g., 5-HT vs. σ receptors) may arise from assay conditions:

- Recombinant vs. native receptors : Ensure receptor sources (e.g., HEK293 vs. neuronal membranes) are consistent across studies.

- Radioligand specificity : Validate radioligands (e.g., -8-OH-DPAT for 5-HT) with knockout controls to exclude off-target binding .

- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .

Advanced: What computational strategies predict the metabolic stability of trans-2-Methyl-cyclobutylamine in preclinical models?

- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the cyclobutane ring.

- Molecular dynamics (MD) : Simulate liver microsomal environments to identify metabolic hotspots (e.g., C-2 methyl group).

- In vitro-in vivo extrapolation (IVIVE) : Combine hepatic clearance rates from human hepatocytes with physiologically based pharmacokinetic (PBPK) models .

Methodological: How to address low reproducibility in cyclobutane ring synthesis across laboratories?

- Standardized protocols : Adopt IUPAC guidelines for reaction conditions (solvent purity, catalyst lot numbers).

- Inter-lab validation : Share synthetic intermediates via collaborative networks to isolate variables (e.g., humidity, stirring rates) .

- Failure analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time > catalyst loading) .

Methodological: What statistical approaches are optimal for analyzing dose-response relationships in bioactivity studies?

- Non-linear regression : Fit data to Hill equations () using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC values when n < 10 replicates.

- ANCOVA : Compare slopes of dose-response curves between trans- and cis-isomers to assess stereochemical influence .

Data Interpretation: How to distinguish between chiral impurities and degradation products in stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- LC-MS/MS : Monitor molecular ion fragments (e.g., m/z 114 for cyclobutane ring cleavage) and chiral column retention times .

- Accelerated stability testing : Use Arrhenius plots to predict shelf-life at 25°C from high-temperature data (40–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.